molecular formula C14H17I B12593481 1-Iodo-4-(oct-1-YN-1-YL)benzene CAS No. 502183-53-1

1-Iodo-4-(oct-1-YN-1-YL)benzene

Cat. No.: B12593481
CAS No.: 502183-53-1
M. Wt: 312.19 g/mol
InChI Key: JLLHLFLJLKBCTA-UHFFFAOYSA-N
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Description

1-Iodo-4-(oct-1-YN-1-YL)benzene is an organic compound characterized by the presence of an iodine atom attached to a benzene ring, which is further substituted with an oct-1-YN-1-YL group. This compound is of interest due to its unique structure, which combines the reactivity of both the iodine and the alkyne functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-4-(oct-1-YN-1-YL)benzene can be synthesized through a multi-step process involving the iodination of a benzene derivative followed by the introduction of the oct-1-YN-1-YL group. One common method involves the following steps:

Industrial Production Methods: The industrial production of this compound typically involves large-scale Sonogashira coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-4-(oct-1-YN-1-YL)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira and Heck reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne group.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Iodo-4-(oct-1-YN-1-YL)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-4-(oct-1-YN-1-YL)benzene involves its reactivity at the iodine and alkyne functional groups. The iodine atom can participate in electrophilic substitution reactions, while the alkyne group can undergo nucleophilic addition and coupling reactions. These reactions are facilitated by the electron-withdrawing nature of the iodine atom, which activates the benzene ring towards nucleophilic attack .

Comparison with Similar Compounds

  • 1-Iodo-2-(oct-1-YN-1-YL)benzene
  • 1-Iodo-3-(oct-1-YN-1-YL)benzene
  • 1-Iodo-4-(hex-1-YN-1-YL)benzene

Comparison: 1-Iodo-4-(oct-1-YN-1-YL)benzene is unique due to the specific positioning of the iodine and alkyne groups, which influences its reactivity and applications. Compared to its isomers, this compound exhibits distinct reactivity patterns in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

CAS No.

502183-53-1

Molecular Formula

C14H17I

Molecular Weight

312.19 g/mol

IUPAC Name

1-iodo-4-oct-1-ynylbenzene

InChI

InChI=1S/C14H17I/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12H,2-6H2,1H3

InChI Key

JLLHLFLJLKBCTA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC#CC1=CC=C(C=C1)I

Origin of Product

United States

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